
Vorinostat-o-glucuronide
Descripción general
Descripción
Vorinostat-o-glucuronide is a metabolite of vorinostat, a histone deacetylase inhibitor. Vorinostat is primarily used in the treatment of cutaneous T-cell lymphoma. The glucuronidation of vorinostat results in the formation of this compound, which is pharmacologically inactive .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of vorinostat-o-glucuronide involves the glucuronidation of vorinostat. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the addition of glucuronic acid to vorinostat .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its status as a metabolite rather than a primary therapeutic agent. the synthesis can be replicated in vitro using liver microsomes or recombinant enzymes to study its pharmacokinetics and metabolism .
Análisis De Reacciones Químicas
Types of Reactions: Vorinostat-o-glucuronide primarily undergoes hydrolysis and β-oxidation. These reactions further metabolize the compound into inactive forms .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, often facilitated by enzymes such as esterases.
β-oxidation: This process typically occurs in the mitochondria, involving enzymes that catalyze the breakdown of fatty acids.
Major Products Formed: The major products formed from the metabolism of this compound include 4-anilino-4-oxobutanoic acid, which is also pharmacologically inactive .
Aplicaciones Científicas De Investigación
Metabolism and Pharmacogenetics
Vorinostat undergoes extensive hepatic metabolism, primarily through glucuronidation facilitated by uridine 5'-diphosphate-glucuronosyltransferases (UGTs), notably UGT2B17 and UGT2B7. High interindividual variability in vorinostat pharmacokinetics has been observed, attributed to genetic polymorphisms in these enzymes . The formation of vorinostat-o-glucuronide is crucial as it is considered an inactive metabolite, influencing drug clearance and potential toxicity.
Key Findings on Glucuronidation
- UGT Enzyme Activity : UGT2B17 exhibited the highest activity in converting vorinostat to its glucuronide form, with significant differences noted between individuals with different UGT2B17 genotypes .
- Interindividual Variability : A study reported that 53% of the variability in vorinostat glucuronidation could be attributed to UGT2B17 and UGT2B7 activities .
Clinical Implications
The pharmacogenetic insights into vorinostat metabolism have significant clinical implications:
- Dosing Individualization : Understanding the genetic variants affecting glucuronidation can help tailor vorinostat dosing, potentially reducing the risk of adverse effects while maximizing therapeutic efficacy .
- Ethnic Variability : The prevalence of UGT2B17 null genotype varies significantly across ethnic groups, which may affect drug response and toxicity profiles in diverse populations .
Case Studies and Clinical Trials
Numerous studies have evaluated the efficacy of vorinostat in various cancers, with a focus on its glucuronidation:
- Cutaneous T-Cell Lymphoma : In clinical trials, patients treated with vorinostat showed significant reductions in skin lesions. The overall response rate was reported at 40%, with some patients achieving complete responses .
- Combination Therapies : Vorinostat has been explored in combination with other chemotherapeutic agents for enhanced efficacy against non-Hodgkin lymphoma and other malignancies. For instance, its use alongside idarubicin and cytarabine showed promising results in myelodysplastic syndromes .
Table 1: Overview of Vorinostat Clinical Trials
Study Type | Cancer Type | Response Rate | Notable Outcomes |
---|---|---|---|
Phase II Trial | Cutaneous T-cell lymphoma | 40% | Significant reduction in skin lesions |
Phase II Trial | Non-Hodgkin lymphoma | TBD | Enhanced response rates when combined |
Phase I Trial | Myelodysplastic syndromes | TBD | Promising results with combination therapy |
Table 2: Genetic Variants Influencing Vorinostat Metabolism
Genetic Variant | Impact on Glucuronidation | Frequency |
---|---|---|
UGT2B17 Null | Reduced metabolism | 11-12% (Caucasians) |
UGT2B7 Polymorphism | Variable impact | Varies by population |
Mecanismo De Acción
Vorinostat-o-glucuronide itself does not exert therapeutic effects. Instead, it is a metabolite formed from vorinostat, which inhibits histone deacetylases. Vorinostat binds to the active site of histone deacetylases, chelating zinc ions and preventing the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Belinostat: Another histone deacetylase inhibitor with similar pharmacological properties but different metabolic pathways.
Panobinostat: A more potent histone deacetylase inhibitor with broader activity against various histone deacetylase isoforms.
Uniqueness: Vorinostat-o-glucuronide is unique in its specific formation through the glucuronidation of vorinostat. This metabolic pathway is crucial for the drug’s clearance and helps in understanding the pharmacokinetics of vorinostat .
Actividad Biológica
Vorinostat-O-glucuronide, an inactive metabolite of vorinostat (suberoylanilide hydroxamic acid), is formed primarily through the process of glucuronidation. Vorinostat is a histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous T-cell lymphoma and other malignancies. Understanding the biological activity of its glucuronide metabolite is crucial for evaluating the pharmacokinetics and safety profile of vorinostat.
Overview of Vorinostat Metabolism
Vorinostat undergoes extensive hepatic metabolism, with glucuronidation being a major pathway. This metabolic process involves the conjugation of vorinostat with glucuronic acid, primarily mediated by uridine 5'-diphosphate-glucuronosyltransferases (UGTs). The principal UGTs involved in this process include UGT2B17, UGT1A9, and UGT2B7, with UGT2B17 showing the highest activity .
Key Metabolic Pathways
- Glucuronidation : Converts vorinostat to this compound and 4-anilino-4-oxobutanoic acid.
- Hydrolysis : Followed by β-oxidation, contributing to the formation of inactive metabolites.
Pharmacokinetics
The pharmacokinetic profile of vorinostat indicates that its inactive metabolites, including this compound, are present in significantly higher concentrations than the parent drug. After administration, the mean steady-state serum levels of this compound can be up to four times higher than those of vorinostat itself .
Table 1: Pharmacokinetic Properties
Parameter | Vorinostat | This compound |
---|---|---|
Peak Plasma Concentration | 1.50–3.44 hours | Not specified |
Half-Life | 1.25–1.40 hours | Approximately 2 hours |
Urinary Excretion (as % of dose) | < 1% | ~16% |
Accumulation Ratio | 1.35–1.34 | Not applicable |
Biological Activity and Clinical Implications
While vorinostat itself exhibits significant biological activity as an HDAC inhibitor, leading to antiproliferative effects in various cancer models, its glucuronide metabolite is considered pharmacologically inactive . The clinical implications of this inactivity are critical; high levels of this compound do not contribute to therapeutic effects but may influence safety profiles due to their accumulation.
Case Studies and Clinical Trials
In clinical trials involving patients with malignancies such as lymphoma and melanoma, vorinostat was administered at doses ranging from 100 mg to 400 mg daily. Notably:
- Phase I Trials : Reported a maximum tolerated dose (MTD) of 200 mg twice daily without reaching severe toxicities .
- Response Rates : Overall response rates for patients treated with vorinostat were around 24%–30%, indicating moderate efficacy .
Genetic Variability in Metabolism
Research has shown significant interindividual variability in the pharmacokinetics of vorinostat, largely attributed to genetic polymorphisms in UGT enzymes involved in its metabolism. For instance, individuals with different copy numbers of UGT2B17 exhibit varying rates of glucuronidation, which can affect drug clearance and response .
Q & A
Basic Research Questions
Q. How is Vorinostat-O-glucuronide synthesized, and what enzymatic pathways are involved?
this compound is formed via glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT isoforms 1A1, 1A3, 1A7, 1A8, 1A9, 1A10, 2B7, and 2B17 are implicated in this process . The reaction involves the transfer of glucuronic acid to Vorinostat, rendering it more water-soluble for renal excretion. Experimental validation typically involves in vitro assays with recombinant UGT enzymes or liver microsomes, followed by LC-MS/MS to confirm metabolite identity .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is a validated method for quantifying this compound in rat plasma, with a lower limit of quantification (LLOQ) of 10 ng/mL . For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, enabling detection in complex matrices like urine and tissue homogenates. Method validation should include specificity, accuracy, precision, and stability testing under relevant storage conditions .
Q. What are the pharmacokinetic properties of this compound compared to its parent compound?
this compound exhibits a terminal half-life (~2 hours) similar to Vorinostat but has significantly higher systemic exposure (4-fold in humans at steady state). Unlike Vorinostat, it is pharmacologically inactive. Renal excretion is the primary elimination route, with 12–23% of the administered dose excreted as the glucuronide metabolite . These properties underscore the need for timed sampling in pharmacokinetic studies to capture metabolite accumulation.
Advanced Research Questions
Q. How do interspecies differences in UGT expression impact the translation of this compound data from preclinical models to humans?
Rodent models often lack homologs of human UGT isoforms (e.g., UGT1A7-1A10), leading to underprediction of glucuronidation rates. To address this, studies should use humanized liver models or in vitro systems expressing human UGTs. Discrepancies in metabolic clearance between species can be analyzed using scaling factors derived from relative enzyme activity data .
Q. What mechanisms explain the pharmacological inactivity of this compound despite structural similarity to Vorinostat?
The glucuronic acid moiety sterically hinders this compound’s interaction with histone deacetylase (HDAC) enzymes, its primary therapeutic target. In silico docking studies and competitive binding assays can validate this hypothesis. Additionally, in vitro HDAC inhibition assays using purified enzymes confirm the metabolite’s lack of activity .
Q. How can researchers resolve contradictions in reported renal excretion rates of this compound across studies?
Discrepancies may arise from variations in assay sensitivity (e.g., LC-MS vs. HPLC) or differences in patient populations (e.g., renal impairment). To mitigate this, standardize protocols for urine collection (e.g., 24-hour sampling) and normalize excretion data to creatinine levels. Cross-study meta-analyses should account for covariates like age, sex, and co-administered drugs .
Q. What experimental strategies are effective for studying this compound’s tissue distribution?
Radiolabeled Vorinostat (e.g., ¹⁴C) can be administered in animal models, followed by autoradiography or scintillation counting of dissected tissues. For human studies, positron emission tomography (PET) with a radiolabeled analog provides non-invasive spatial resolution. Tissue-to-plasma concentration ratios should be calculated to assess partitioning behavior .
Q. Methodological Considerations
Q. How should researchers design in vivo studies to distinguish between Vorinostat and this compound effects?
- Control groups : Include cohorts treated with synthetic this compound to isolate its effects.
- Sampling frequency : Collect plasma/urine samples at intervals aligned with the metabolite’s half-life (e.g., 0, 1, 2, 4, 8 hours post-dose).
- Analytical specificity : Use chromatographic methods that baseline-separate Vorinostat and its glucuronide to avoid cross-signal interference .
Q. What statistical approaches are robust for analyzing nonlinear pharmacokinetics of this compound?
Population pharmacokinetic (PopPK) modeling with nonlinear mixed-effects software (e.g., NONMEM) accounts for inter-individual variability in UGT activity. Covariates like genetic polymorphisms (e.g., UGT1A1*28) or drug-drug interactions (e.g., UGT inhibitors) should be included to refine model predictability .
Q. Data Interpretation and Reporting
Q. How can researchers ensure reproducibility in glucuronidation studies of Vorinostat?
- Document enzyme sources : Specify whether recombinant enzymes, microsomes, or hepatocytes were used, including donor demographics (e.g., sex, ethnicity).
- Report kinetic parameters : Include Km, Vmax, and intrinsic clearance (CLint) values for UGT isoforms.
- Adhere to FAIR principles : Share raw chromatographic data and modeling scripts via repositories like Zenodo or Figshare .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXZHORDQQELAH-JNIAIEOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863456-50-2 | |
Record name | Vorinostat-o-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863456502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VORINOSTAT-O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8031213WQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.